
5-Butylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butylpyrazine-2-carboxamide is a chemical compound belonging to the pyrazinecarboxamide family. Pyrazinecarboxamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a butyl group attached to the pyrazine ring, which influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylpyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with butylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow chemistry techniques to enhance efficiency and yield. Automated flow preparation methods have been developed to streamline the synthesis process, allowing for precise control over reaction parameters and reducing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions: 5-Butylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinecarboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed:
Oxidation: Pyrazine-2-carboxylic acid derivatives.
Reduction: Butylpyrazine-2-amine.
Substitution: Various substituted pyrazinecarboxamides depending on the substituent introduced.
Scientific Research Applications
5-Butylpyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound exhibits biological activity and can be used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-Butylpyrazine-2-carboxamide involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria . The compound may also interact with other enzymes and receptors, modulating their activity and contributing to its overall biological effects.
Comparison with Similar Compounds
Pyrazinamide: A well-known antitubercular agent with a similar pyrazinecarboxamide structure.
5-Tert-butylpyrazine-2-carboxamide: Another derivative with a tert-butyl group instead of a butyl group, exhibiting different biological activities.
6-Chloropyrazine-2-carboxamide: A chlorinated derivative with distinct chemical properties and applications.
Uniqueness: 5-Butylpyrazine-2-carboxamide is unique due to the presence of the butyl group, which influences its lipophilicity and reactivity. This structural variation can lead to differences in biological activity and chemical behavior compared to other pyrazinecarboxamide derivatives.
Properties
CAS No. |
74416-51-6 |
|---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-butylpyrazine-2-carboxamide |
InChI |
InChI=1S/C9H13N3O/c1-2-3-4-7-5-12-8(6-11-7)9(10)13/h5-6H,2-4H2,1H3,(H2,10,13) |
InChI Key |
NODRBDVYYQGGQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN=C(C=N1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-](/img/structure/B14449420.png)
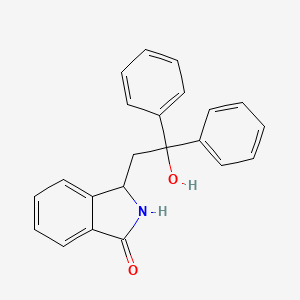
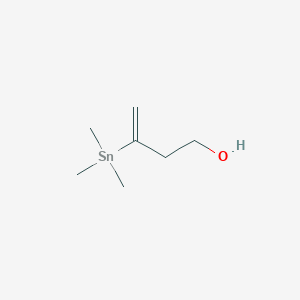
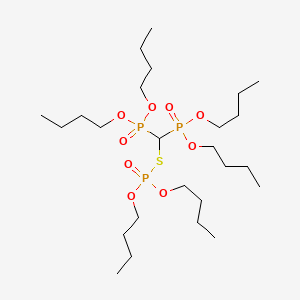


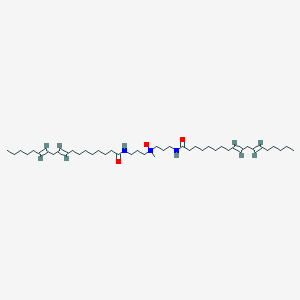
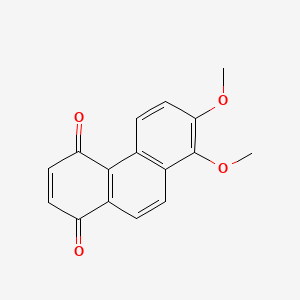
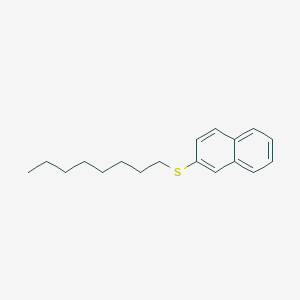

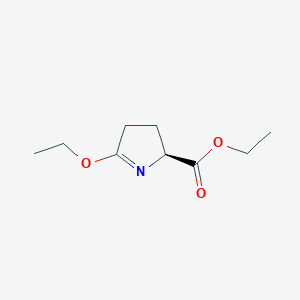
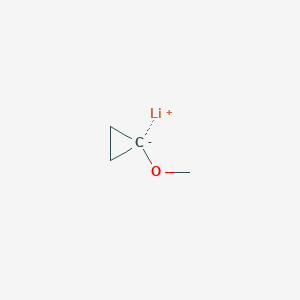

![1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14449513.png)
